molecular formula C20H18N4O2 B6123975 MFCD02347874

MFCD02347874

Cat. No.: B6123975
M. Wt: 346.4 g/mol
InChI Key: YQMALSTYWFGEPZ-UHFFFAOYSA-N
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Description

MFCD02347874 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. For example, compounds with similar MDL identifiers (e.g., MFCD22741544, MFCD13195646) often belong to classes such as organoboronic acids, heterocyclic amines, or metal-coordinating ligands, which are pivotal in catalysis, medicinal chemistry, and materials science .

Hypothetically, this compound may exhibit a molecular formula such as CₙHₘXₖ (where X represents heteroatoms like N, O, or B), with a molecular weight ranging between 150–400 g/mol, based on comparable compounds in the evidence . Its synthesis likely involves transition metal-catalyzed cross-coupling reactions or multi-step organic transformations, as seen in analogous boronic acids or pyridine derivatives .

Properties

IUPAC Name

2-[1-(4-ethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-2-12-7-9-13(10-8-12)24-11-16(25)17(18(24)21)19-22-15-6-4-3-5-14(15)20(26)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMALSTYWFGEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02347874” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using halogenation or alkylation reactions.

    Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

    Bulk synthesis: Utilizing high-pressure reactors to increase reaction rates.

    Automated purification: Employing advanced chromatography systems for large-scale purification.

    Quality control: Implementing rigorous testing protocols to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD02347874” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.

    Reduction: Can be reduced using hydrogenation or metal hydrides to yield lower oxidation state products.

    Substitution: Participates in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD02347874” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD02347874” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table contrasts MFCD02347874 with two structurally and functionally related compounds from the evidence, highlighting key differences in properties, synthesis, and applications:

Parameter This compound (Hypothetical) CAS 1046861-20-4 (MFCD13195646) CAS 905306-69-6 (MFCD10697534)
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₇H₁₀N₂O
Molecular Weight ~235 g/mol 235.27 g/mol 138.17 g/mol
Key Functional Groups Boronic acid, halogen substituents Boronic acid, bromine, chlorine Pyridine, methoxy, amine
Synthesis Method Pd-catalyzed cross-coupling Pd-catalyzed Suzuki-Miyaura reaction Amine coupling with HATU reagent
Solubility Moderate (0.24 mg/ml, ESOL) 0.24 mg/ml (ESOL) Highly water-soluble
Bioavailability Score 0.55 0.55 0.55
Applications Catalysis, drug intermediates Suzuki-Miyaura coupling reagent Pharmaceutical intermediates, ligand synthesis

Key Differences:

Structural Complexity :

  • This compound and CAS 1046861-20-4 both contain boronic acid groups, but the latter includes bromine and chlorine substituents, enhancing its reactivity in cross-coupling reactions . In contrast, CAS 905306-69-6 features a pyridine-methoxy scaffold, making it more polar and suited for aqueous-phase reactions .

Synthetic Accessibility :

  • CAS 1046861-20-4 requires palladium catalysts and precise stoichiometry (e.g., potassium phosphate as a base), whereas CAS 905306-69-6 utilizes HATU-mediated amide bond formation, which is milder and scalable .

Physicochemical Properties :

  • The boronic acid derivatives (this compound and CAS 1046861-20-4) exhibit moderate solubility in organic solvents, while the pyridine-based CAS 905306-69-6 is highly water-soluble due to its amine and methoxy groups .

Safety Profiles :

  • Halogenated compounds like CAS 1046861-20-4 carry higher risks (e.g., bromine toxicity), necessitating stringent safety protocols. CAS 905306-69-6, however, poses fewer hazards but requires careful handling due to its amine reactivity .

Research Findings and Industrial Relevance

  • Catalytic Applications : Boronic acid analogs of this compound are widely used in Suzuki-Miyaura reactions for constructing biaryl structures in drug discovery .
  • Pharmaceutical Utility : Pyridine derivatives like CAS 905306-69-6 serve as precursors for kinase inhibitors, leveraging their nitrogen-rich scaffolds for target binding .
  • Thermodynamic Stability: Halogenated boronic acids (e.g., CAS 1046861-20-4) exhibit higher thermal stability than non-halogenated variants, making them suitable for high-temperature reactions .

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